

CE-224535: An In-Depth Technical Guide for Neuroinflammation Research

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Compound of Interest

Compound Name: CE-224535

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Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system (CNS), has emerged as a key regulator of the neuroinflammatory cascade. Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from stressed or damaged cells, triggers a downstream signaling cascade culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, including Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18). **CE-224535** is a selective antagonist of the P2X7 receptor that has been investigated for its anti-inflammatory properties. This technical guide provides a comprehensive overview of **CE-224535** for neuroinflammation research, summarizing its mechanism of action, available pharmacokinetic data, and relevant experimental protocols. This document is intended to serve as a resource for researchers investigating the therapeutic potential of P2X7 receptor modulation in neurological diseases.

Introduction to P2X7 Receptor in Neuroinflammation

Microglia, the resident immune cells of the CNS, play a pivotal role in initiating and propagating neuroinflammatory responses.[1] Under pathological conditions, damaged neurons and astrocytes release adenosine triphosphate (ATP) into the extracellular space.[1] This extracellular ATP acts as a danger-associated molecular pattern (DAMP), activating purinergic receptors on microglia. Among these, the P2X7 receptor is a key player in transducing this danger signal into a robust inflammatory response.[1]

Prolonged activation of the P2X7 receptor by ATP leads to the formation of a large, non-selective pore in the microglial cell membrane. This pore formation is a critical step that facilitates the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, secretable forms.[1] The release of IL-1 β and IL-18 into the CNS microenvironment amplifies the inflammatory cascade, contributing to neuronal damage and the progression of neurodegenerative diseases. Therefore, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of neurological disorders with a neuroinflammatory component.

CE-224535: A Selective P2X7 Receptor Antagonist

CE-224535 is a selective antagonist of the P2X7 receptor. It was developed to inhibit the pro-inflammatory cascade mediated by P2X7 receptor activation.

Mechanism of Action

CE-224535 acts by binding to the P2X7 receptor and preventing its activation by extracellular ATP. By blocking the receptor, **CE-224535** inhibits the downstream signaling events, including NLRP3 inflammasome activation and the subsequent release of IL-1 β and IL-18.

Preclinical and Clinical Data

While specific quantitative data on the efficacy of **CE-224535** in neuroinflammation models is limited in publicly available literature, its development was based on its potential to modulate inflammatory responses.

A Phase IIA clinical trial of **CE-224535** was conducted in patients with active rheumatoid arthritis who had an inadequate response to methotrexate. In this study, **CE-224535** was

administered at a dose of 500 mg twice daily for 12 weeks. The trial concluded that **CE-224535** was not efficacious in treating rheumatoid arthritis compared to placebo. However, the compound demonstrated an acceptable safety and tolerability profile. The most common adverse events reported were nausea and diarrhea.

Data Presentation

Due to the limited availability of specific data for **CE-224535** in neuroinflammation models, the following tables summarize the known properties of the compound and provide a general overview of the expected outcomes for a potent P2X7 antagonist in relevant assays.

Table 1: Physicochemical and Pharmacokinetic Properties of **CE-224535**

Property	Value	Species	Reference
Molecular Formula	C ₂₁ H ₂₂ FN ₅ O ₄	N/A	
Molecular Weight	427.43 g/mol	N/A	
Clearance	Low	Rat	N/A
Volume of Distribution	Large	Rat	N/A
Half-life	~8 hours	Rat	N/A
Brain Penetration	Data not publicly available	N/A	N/A

Table 2: In Vitro Efficacy of P2X7 Antagonists in Microglial Cell Models

Assay	Endpoint	Expected Outcome with P2X7 Antagonist
ATP-induced IL-1 β Release	IL-1 β concentration in supernatant	Dose-dependent inhibition
ATP-induced Caspase-1 Activation	Caspase-1 activity in cell lysate	Dose-dependent inhibition
ATP-induced Pore Formation	Uptake of fluorescent dyes (e.g., YO-PRO-1)	Dose-dependent inhibition
LPS + ATP-induced NLRP3 Inflammasome Activation	ASC speck formation, Caspase-1 cleavage	Inhibition

Table 3: In Vivo Efficacy of P2X7 Antagonists in Neuroinflammation Models (e.g., LPS-induced)

Model	Endpoint	Expected Outcome with P2X7 Antagonist
Lipopolysaccharide (LPS) injection	Brain levels of IL-1 β , TNF- α	Reduction
Microglial activation (Iba1 staining)	Reduction	
Behavioral deficits	Amelioration	

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **CE-224535** in neuroinflammation research. These protocols are based on established methods for studying P2X7 receptor function and neuroinflammation.

In Vitro Inhibition of ATP-induced IL-1 β Release from Primary Microglia

Objective: To determine the potency of **CE-224535** in inhibiting ATP-induced IL-1 β release from primary microglial cells.

Methodology:

- **Cell Culture:** Isolate primary microglia from the brains of neonatal rodents and culture in DMEM/F12 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
- **Priming:** Prime the microglial cells with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
- **Treatment:** Pre-incubate the primed microglia with varying concentrations of **CE-224535** for 1 hour.
- **Stimulation:** Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30 minutes to activate the P2X7 receptor.
- **Sample Collection:** Collect the cell culture supernatant.
- **Quantification:** Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** Plot the IL-1β concentration against the concentration of **CE-224535** and calculate the IC50 value.

In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To evaluate the efficacy of **CE-224535** in reducing neuroinflammation in a mouse model.

Methodology:

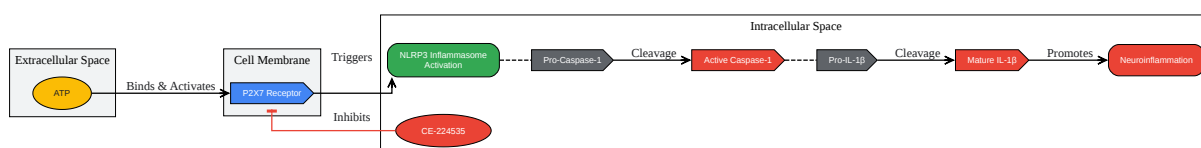
- **Animals:** Use adult male C57BL/6 mice.
- **Treatment:** Administer **CE-224535** or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
- **Induction of Neuroinflammation:** One hour after treatment, inject mice with LPS (e.g., 1 mg/kg, intraperitoneally) to induce a systemic inflammatory response and subsequent

neuroinflammation.

- Tissue Collection: At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue.
- Analysis of Inflammatory Markers:
 - Cytokine Levels: Homogenize a portion of the brain tissue and measure the levels of IL-1 β , TNF- α , and other relevant cytokines using ELISA or multiplex assays.
 - Microglial Activation: Fix the other portion of the brain tissue, prepare sections, and perform immunohistochemistry for the microglial marker Iba1. Quantify the number and morphology of Iba1-positive cells.
- Data Analysis: Compare the levels of inflammatory markers and microglial activation between the vehicle-treated and **CE-224535**-treated groups.

Mandatory Visualizations

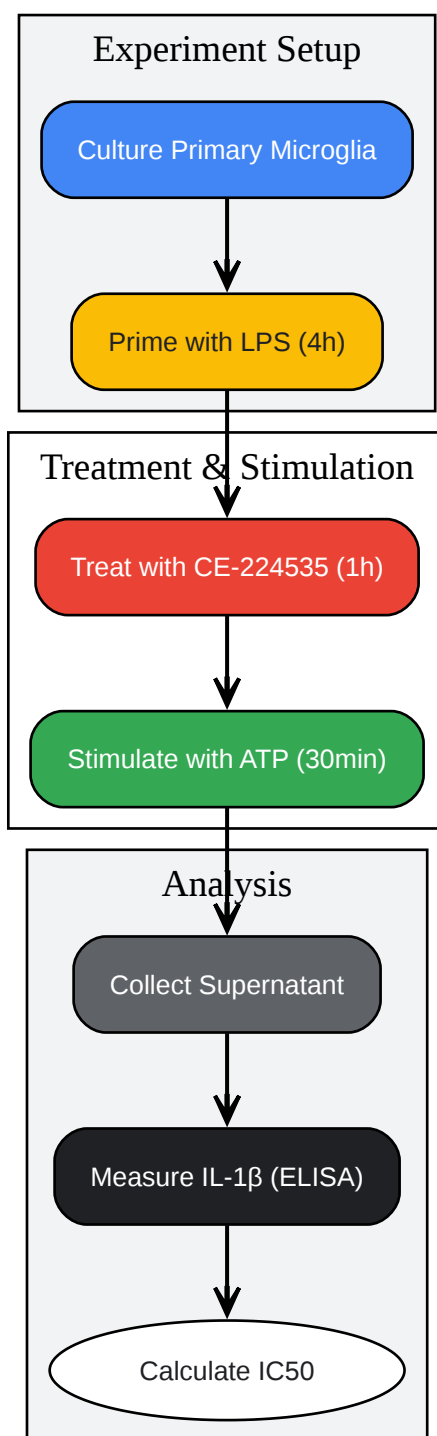
Signaling Pathways



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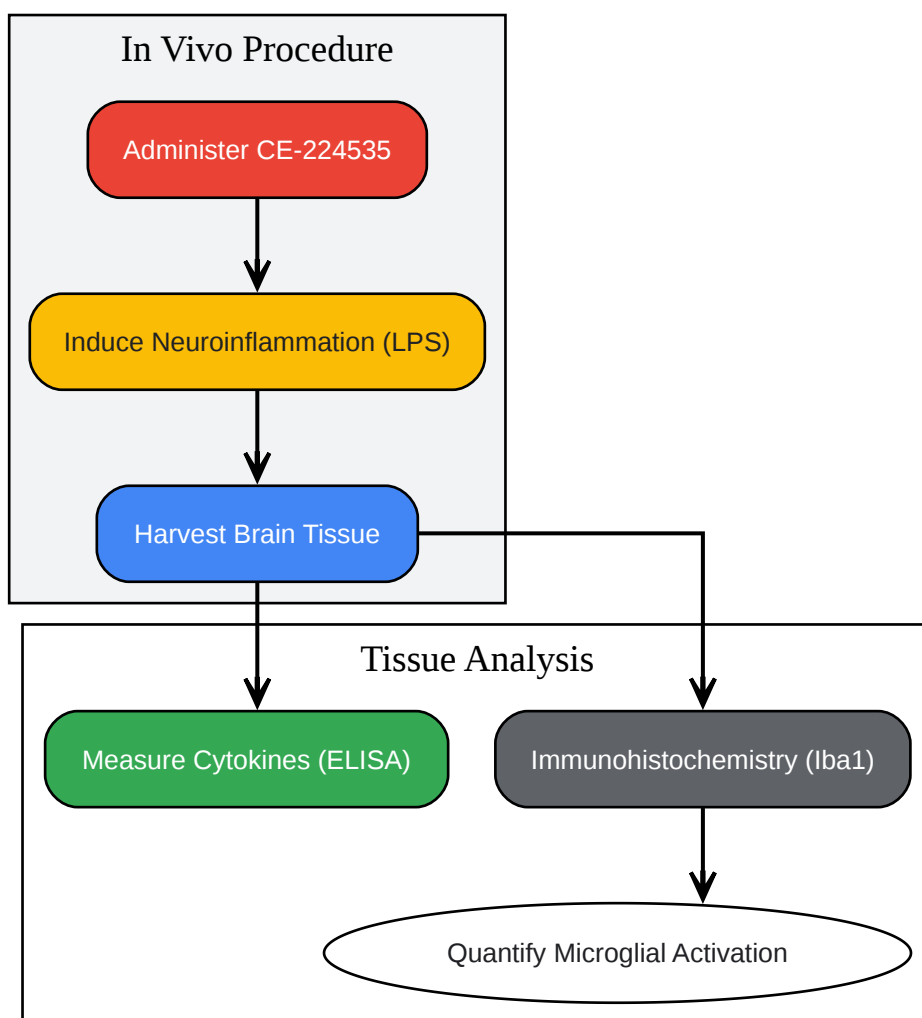
Caption: P2X7 Receptor Signaling Pathway in Microglia.

Experimental Workflows



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Caption: In Vitro Experimental Workflow for **CE-224535**.



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Caption: In Vivo Experimental Workflow for **CE-224535**.

Conclusion

CE-224535 is a selective P2X7 receptor antagonist with a demonstrated safety profile in a clinical setting. While its efficacy in rheumatoid arthritis was not established, its mechanism of action holds significant promise for the treatment of neurological disorders characterized by neuroinflammation. The P2X7 receptor remains a compelling target for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Further preclinical investigation of **CE-224535** in relevant neuroinflammation models is warranted to fully elucidate its therapeutic potential in the CNS. This technical guide provides a foundational resource for researchers embarking on such

investigations, offering a summary of the current knowledge and detailed experimental frameworks to guide future studies. The lack of extensive public data on **CE-224535** in neuroinflammation highlights an opportunity for new research to fill this knowledge gap and potentially repurpose a clinically tested compound for a new and critical therapeutic area.

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References

- [1. Targeting neuroinflammation with brain penetrant P2X7 antagonists as novel therapeutics for neuropsychiatric disorders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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